Diallyl dicarbonate

Description

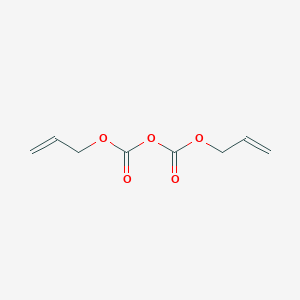

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

prop-2-enoxycarbonyl prop-2-enyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O5/c1-3-5-11-7(9)13-8(10)12-6-4-2/h3-4H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVSSGIXTKVRGAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)OC(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402700 | |

| Record name | Diallyl pyrocarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115491-93-5 | |

| Record name | Diallyl pyrocarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diallyl Pyrocarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Diallyl Dicarbonate: Properties, Reactivity, and Applications

This guide provides a comprehensive overview of the physical and chemical properties of diallyl dicarbonate, a versatile reagent in organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, reactivity, and key applications, with a focus on the causality behind its chemical behavior and practical, field-proven insights.

Introduction: Unveiling this compound

This compound, also known as diallyl pyrocarbonate or (Alloc)2O, is a reactive organic compound valued for its role as an efficient electrophilic reagent.[1][2] Its utility stems from the presence of two allyl groups and a central dicarbonate moiety, which confer a unique reactivity profile. This structure allows it to serve as a powerful agent for the introduction of the allyloxycarbonyl (Alloc) protecting group, a cornerstone in modern peptide synthesis and the preparation of complex molecules.[1] Furthermore, its reactivity extends to polymer chemistry, where it participates in the formation of specialized polymers.[1] This guide will primarily focus on the properties and reactions of this compound (CAS Number: 115491-93-5), while also providing context with the related diallyl carbonate (CAS Number: 15022-08-9).

Physicochemical Properties: A Quantitative Overview

The physical characteristics of a reagent are critical for its handling, storage, and application in experimental design. This compound is a clear, colorless to slightly pale yellow liquid.[1] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | This compound (Pyrocarbonate) | Diallyl Carbonate | Source(s) |

| CAS Number | 115491-93-5 | 15022-08-9 | [1][2][3] |

| Molecular Formula | C8H10O5 | C7H10O3 | [1][2][4] |

| Molecular Weight | 186.17 g/mol | 142.15 g/mol | [1][2][4] |

| Appearance | Clear colorless to slightly pale yellow liquid | Colorless liquid with a pungent odor | [1][5] |

| Density | 1.121 g/mL at 25 °C | 0.991 g/mL at 25 °C | [1][2][3] |

| Boiling Point | 60 °C at 0.05 mmHg | 95-97 °C at 60 mmHg | [1][2][3] |

| Refractive Index | nD20 = 1.431 - 1.435 | n20/D 1.428 | [1][3] |

| Storage Temperature | 0 - 8 °C | 2 - 8°C | [1][3] |

Synthesis of Diallyl Carbonate

The synthesis of diallyl carbonate can be achieved through several routes, typically involving the reaction of allyl alcohol with a suitable electrophilic carbonyl source.[5] One common method involves the nucleophilic acyl substitution of phosgene with two equivalents of allyl alcohol.[5] Alternative and often greener approaches utilize less hazardous reagents like urea or employ transesterification reactions with other carbonates, such as catechol carbonate.[5]

A patented method for a related compound, diallyl diethylene glycol carbonate, involves the reaction of diethylene glycol, allyl alcohol, and dimethyl carbonate in the presence of an ion exchange resin catalyst.[6] This process includes an initial reaction to form diallyl carbonate and methanol, followed by a transesterification reaction.[6]

Chemical Reactivity and Mechanistic Insights

The chemical behavior of this compound is dominated by the electrophilicity of the carbonyl carbons and the unique properties of the allyl groups.

Allyloxycarbonylation of Nucleophiles

This compound is a highly effective reagent for the protection of amines, alcohols, and thiols as their corresponding allyl carbonates and carbamates. This reactivity is particularly valuable in multi-step organic synthesis, where the selective protection and deprotection of functional groups are paramount.

The reaction with primary and secondary amines proceeds readily to form N-allyloxycarbonyl (N-Alloc) protected amines. The Alloc group is prized for its stability under a range of conditions and its facile, orthogonal removal using palladium catalysts.

Caption: Reaction of this compound with an amine to form an N-Alloc protected amine.

Role in Polymer Chemistry

The allyl groups in diallyl carbonate and its derivatives are susceptible to polymerization, making them valuable monomers in the production of specialty polymers. For instance, diallyl carbonate is a key component in the synthesis of certain polycarbonates and non-isocyanate polyurethanes.[5] The polymerization is often initiated by radical initiators like benzoyl peroxide.[5]

Tsuji-Trost Allylation

Allyl carbonates, including diallyl carbonate, are widely employed in the Tsuji-Trost reaction, a palladium-catalyzed allylic substitution.[5] They facilitate the in-situ generation of various nucleophiles, which can enhance reaction rates compared to other allyl sources like allyl acetate.[5][7]

Experimental Protocol: Amine Protection using this compound

This protocol outlines a general procedure for the protection of a primary amine with this compound.

Objective: To synthesize an N-allyloxycarbonyl (N-Alloc) protected amine.

Materials:

-

Primary amine

-

This compound

-

Anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran)

-

Base (e.g., triethylamine or diisopropylethylamine)

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Apparatus for inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Preparation: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the primary amine in the chosen anhydrous solvent.

-

Base Addition: Add the base to the reaction mixture. The base acts as a scavenger for the acidic byproduct generated during the reaction.

-

Reagent Addition: Slowly add a solution of this compound in the same solvent to the stirred reaction mixture at room temperature. The slow addition helps to control any potential exotherm.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.

-

Workup: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride). Extract the product into an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

-

Anhydrous Solvent: Water can compete with the amine as a nucleophile, leading to hydrolysis of the this compound and reduced yield.

-

Base: Neutralizes the in-situ generated acid, preventing the protonation of the amine starting material and driving the reaction to completion.

Safety and Handling

This compound and diallyl carbonate are reactive chemicals that require careful handling.

-

Hazards: Diallyl carbonate is a flammable liquid and vapor.[7][8] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[7][8][9] this compound is harmful if swallowed, in contact with skin, or if inhaled.[10]

-

Handling: Work in a well-ventilated area, preferably in a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][12] Keep away from heat, sparks, open flames, and hot surfaces.[8]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[8][11] Recommended storage temperatures are typically between 0 and 8 °C.[1][3]

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, primarily utilized for the efficient protection of various functional groups. Its well-defined reactivity, coupled with the advantageous properties of the resulting protected compounds, ensures its continued importance in the synthesis of complex molecules and polymers. A thorough understanding of its physical properties, chemical behavior, and safe handling practices is essential for its effective and safe utilization in a research and development setting.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemwhat.com [chemwhat.com]

- 3. Diallyl carbonate 99 15022-08-9 [sigmaaldrich.com]

- 4. Diallyl carbonate (CAS 15022-08-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Diallyl carbonate - Wikipedia [en.wikipedia.org]

- 6. CN103113231A - Synthetic method of diallyl diethylene glycol carbonate - Google Patents [patents.google.com]

- 7. 碳酸二烯丙酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Diallyl carbonate SDS - Download & Subscribe for Updates [sdsmanager.com]

- 9. chembk.com [chembk.com]

- 10. This compound - Starshinechemical [starshinechemical.com]

- 11. Diallyl 2,2'-oxydiethyl dicarbonate(142-22-3) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 12. chemos.de [chemos.de]

A Comprehensive Guide to the Spectral Analysis of Diallyl Dicarbonate for Researchers and Drug Development Professionals

Introduction: Unveiling the Molecular Signature of Diallyl Dicarbonate

This compound (DADC), also known as diallyl pyrocarbonate, is a reactive organic compound with significant applications in organic synthesis and polymer chemistry. Its utility as a precursor for various chemical transformations necessitates a thorough understanding of its molecular structure and purity. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the essential tools to elucidate the precise architecture of DADC. This in-depth technical guide offers a comprehensive analysis of the spectral data of this compound, providing researchers, scientists, and drug development professionals with the foundational knowledge for its confident identification and utilization. We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer a rigorous interpretation of the spectral data, all grounded in established scientific principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C (carbon-13), we can map the connectivity and chemical environment of each atom within the this compound molecule.

Theoretical Framework

In an external magnetic field, atomic nuclei with a non-zero spin, such as ¹H and ¹³C, can exist in different spin states with distinct energy levels. The absorption of radiofrequency radiation induces transitions between these states, and the resonance frequency is highly sensitive to the local electronic environment of the nucleus. This sensitivity gives rise to the chemical shift (δ) , a fundamental parameter in NMR spectroscopy. Furthermore, the magnetic influence of neighboring nuclei leads to spin-spin coupling , which splits NMR signals into characteristic multiplets, providing valuable information about the connectivity of atoms.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The following protocol outlines a standard procedure for obtaining high-quality ¹H and ¹³C NMR spectra of this compound.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of pure this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a clean, dry 5 mm NMR tube. The deuterated solvent is essential as it is "invisible" in ¹H NMR and provides a lock signal for the spectrometer.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm, allowing for accurate calibration of the chemical shift scale.

-

Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 90° pulse angle, a spectral width of approximately 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans (typically 8-16) should be co-added to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans (often several hundred to thousands) and a longer relaxation delay are necessary to obtain a spectrum with an adequate signal-to-noise ratio.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is characterized by three distinct sets of signals corresponding to the three different types of protons in the allyl groups.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| a | ~5.95 | ddt | J ≈ 17.2, 10.5, 5.7 | 2H | -CH=CH₂ |

| b | ~5.35 | dq | J ≈ 17.2, 1.5 | 2H | -CH=CH ₂(trans) |

| c | ~5.25 | dq | J ≈ 10.5, 1.5 | 2H | -CH=CH ₂(cis) |

| d | ~4.65 | dt | J ≈ 5.7, 1.5 | 4H | -O-CH ₂- |

Interpretation:

-

Signal a (-CH=CH₂): The proton on the central carbon of the double bond appears as a doublet of doublets of triplets (ddt) due to coupling with the trans and cis vinyl protons and the adjacent methylene protons. The large coupling constants (~17.2 Hz and ~10.5 Hz) are characteristic of trans and cis vinyl couplings, respectively. The smaller coupling constant (~5.7 Hz) arises from coupling to the methylene protons.

-

Signals b and c (-CH=CH₂): The two terminal vinyl protons are diastereotopic and therefore chemically non-equivalent. They appear as distinct signals, each as a doublet of quartets (dq). The large coupling constants correspond to the geminal coupling between them and the vicinal coupling to the methine proton. The small quartet-like splitting is due to long-range coupling with the methylene protons.

-

Signal d (-O-CH₂-): The methylene protons adjacent to the oxygen atom appear as a doublet of triplets (dt) due to coupling with the methine proton of the double bond and the two terminal vinyl protons.

Caption: Molecular structure of this compound.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum of this compound displays four distinct signals, consistent with the molecular symmetry.

| Chemical Shift (δ, ppm) | Assignment |

| ~154 | C=O (carbonate) |

| ~132 | -C H=CH₂ |

| ~119 | -CH=C H₂ |

| ~69 | -O-C H₂- |

Interpretation:

-

~154 ppm (C=O): The carbonyl carbon of the dicarbonate group is significantly deshielded and appears at the lowest field, a characteristic chemical shift for carbonate carbons.

-

~132 ppm (-CH=CH₂): The methine carbon of the double bond appears in the typical alkene region.

-

~119 ppm (-CH=CH₂): The terminal methylene carbon of the double bond is also found in the alkene region, slightly upfield from the methine carbon.

-

~69 ppm (-O-CH₂-): The methylene carbon directly attached to the electron-withdrawing oxygen atom is shifted downfield compared to a typical alkane carbon.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Theoretical Framework

Covalent bonds in a molecule are not static; they vibrate at specific frequencies. When the frequency of incident infrared radiation matches the natural vibrational frequency of a bond, the molecule absorbs the radiation, leading to an increase in the amplitude of the vibration. The positions of these absorption bands in the IR spectrum are characteristic of specific types of bonds and functional groups.

Experimental Protocol: Neat Liquid Sample Analysis

This compound, being a liquid at room temperature, can be conveniently analyzed as a neat (undiluted) sample.

Instrumentation:

-

A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation:

-

Ensure the salt plates (typically NaCl or KBr) are clean and dry. Handle them by the edges to avoid contamination from skin oils.

-

Place one or two drops of this compound onto the surface of one salt plate.

-

Carefully place the second salt plate on top, creating a thin liquid film between the two plates.

-

Mount the "sandwich" of salt plates in the sample holder of the FT-IR spectrometer.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment to subtract the spectral contributions from atmospheric water and carbon dioxide.

-

Place the sample holder with the prepared salt plates into the spectrometer.

-

Acquire the IR spectrum, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

IR Spectral Data and Interpretation

The IR spectrum of this compound exhibits several characteristic absorption bands that confirm the presence of its key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| ~3100-3000 | Medium | =C-H stretch | Alkene C-H |

| ~2950-2850 | Medium | C-H stretch | Alkane C-H |

| ~1820, ~1750 | Strong, Sharp | C=O stretch | Carbonyl (dicarbonate) |

| ~1650 | Medium | C=C stretch | Alkene C=C |

| ~1260 | Strong | C-O stretch | Ester-like C-O |

| ~990, ~930 | Strong | =C-H bend | Alkene out-of-plane bend |

Interpretation:

-

~3100-3000 cm⁻¹ and ~1650 cm⁻¹: The presence of absorptions in these regions are definitive indicators of the allyl group's C-H and C=C stretching vibrations, respectively.

-

~1820 and ~1750 cm⁻¹: The two strong, sharp peaks in the carbonyl region are a hallmark of the dicarbonate functional group. The splitting into two bands is due to the symmetric and asymmetric stretching vibrations of the two coupled C=O bonds.

-

~1260 cm⁻¹: The strong absorption band in this region is attributed to the C-O stretching vibration of the ester-like linkages in the dicarbonate moiety.

-

~990 and ~930 cm⁻¹: These strong bands correspond to the out-of-plane bending vibrations of the vinyl C-H bonds, further confirming the presence of the terminal alkene.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an invaluable tool for determining the molecular weight of a compound and for gaining structural information from its fragmentation pattern.

Theoretical Framework

In electron ionization (EI) mass spectrometry, the sample is bombarded with a high-energy electron beam, which ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•). The molecular ion is often unstable and undergoes fragmentation, breaking down into smaller, charged fragments and neutral radicals. The mass spectrometer separates these ions based on their m/z ratio, and the resulting mass spectrum is a plot of ion abundance versus m/z.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

Instrumentation:

-

A mass spectrometer equipped with an electron ionization source, coupled to a gas chromatograph (GC-MS) or a direct insertion probe.

Sample Preparation and Introduction:

-

For GC-MS analysis, a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared. A small volume of this solution is injected into the GC, where the compound is vaporized and separated from the solvent before entering the mass spectrometer.

-

For direct insertion probe analysis, a small amount of the neat liquid is applied to the probe, which is then inserted into the ion source of the mass spectrometer and heated to vaporize the sample.

Data Acquisition:

-

The vaporized sample molecules are ionized by a 70 eV electron beam.

-

The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

A detector records the abundance of ions at each m/z value, generating the mass spectrum.

Mass Spectral Data and Interpretation

The electron ionization mass spectrum of this compound provides key information about its molecular weight and structural features.

| m/z | Relative Intensity | Proposed Fragment |

| 142 | Low | [C₇H₁₀O₃]⁺• (Molecular Ion) |

| 101 | Moderate | [C₄H₅O₃]⁺ |

| 57 | High | [C₃H₅O]⁺ |

| 41 | Very High (Base Peak) | [C₃H₅]⁺ (Allyl Cation) |

Interpretation:

-

m/z 142 (Molecular Ion): The peak at m/z 142 corresponds to the molecular weight of this compound (C₇H₁₀O₃), confirming its elemental composition.[1][2] The low intensity of the molecular ion peak is typical for molecules that readily fragment upon ionization.

-

m/z 101: This fragment likely arises from the loss of an allyl radical (•C₃H₅, mass 41) from the molecular ion.

-

m/z 57: This peak can be attributed to the [CH₂=CH-CH₂O]⁺ fragment.

-

m/z 41 (Base Peak): The most abundant ion in the spectrum is the allyl cation ([C₃H₅]⁺). Its high stability due to resonance makes it the most favorable fragment to be formed, and thus it is observed as the base peak.

Caption: Proposed fragmentation pathway of this compound in EI-MS.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework, IR spectroscopy identifies the characteristic functional groups, and mass spectrometry confirms the molecular weight and reveals key fragmentation patterns. The congruence of data from these orthogonal techniques provides an unambiguous molecular signature for this compound. This guide serves as a valuable resource for researchers and professionals, enabling them to confidently identify and utilize this important chemical building block in their scientific endeavors.

References

An In-depth Technical Guide to Diallyl Dicarbonate (CAS No. 115491-93-5)

For Researchers, Scientists, and Drug Development Professionals

Foreword

Diallyl dicarbonate, systematically known as diallyl pyrocarbonate and often abbreviated as (Alloc)₂O, is a pivotal reagent in modern organic synthesis. Its significance is most pronounced in the strategic protection of amine functionalities, a cornerstone of peptide and complex molecule synthesis. This guide offers a comprehensive exploration of this compound, from its fundamental chemical properties and synthesis to its mechanistic role and practical applications in pharmaceutical development. Authored from the perspective of a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-proven insights to provide a self-validating resource for the discerning scientific professional.

Compound Identification and Physicochemical Properties

This compound is frequently a source of confusion due to its nomenclature. It is crucial to distinguish it from the simpler diallyl carbonate (CAS No. 15022-08-9). The "di" in dicarbonate refers to the pyrocarbonate functional group, which consists of two carbonate moieties linked by an anhydride-like oxygen atom.

Table 1: Core Identification and Physicochemical Data for this compound [1][2][3]

| Identifier | Value |

| CAS Number | 115491-93-5 |

| IUPAC Name | prop-2-enoxycarbonyl prop-2-enyl carbonate |

| Synonyms | Diallyl pyrocarbonate, (Alloc)₂O, Pyrocarbonic acid diallyl ester |

| Molecular Formula | C₈H₁₀O₅ |

| Molecular Weight | 186.16 g/mol |

| Appearance | Colorless to light yellow clear liquid |

| Density | 1.121 g/mL at 25 °C |

| Boiling Point | 60 °C at 0.05 mmHg |

| Refractive Index | n²⁰/D 1.431 - 1.435 |

| SMILES | C=CCOC(=O)OC(=O)OCC=C |

| InChI Key | XVSSGIXTKVRGAR-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of dialkyl pyrocarbonates, including this compound, generally proceeds via the reaction of an alkali metal alkyl carbonate with an alkyl halocarbonate.[4] This established methodology can be specifically adapted for this compound. The conceptual basis for this synthesis is the nucleophilic acyl substitution where the allyl carbonate anion attacks the electrophilic carbonyl carbon of allyl chloroformate.

Conceptual Synthesis Protocol

Step 1: Preparation of Sodium Allyl Carbonate (Not Isolated) Sodium allyloxide is first prepared by reacting allyl alcohol with a strong base like sodium hydride in an anhydrous aprotic solvent (e.g., THF). This alkoxide is then carbonated by bubbling dry carbon dioxide gas through the solution to form sodium allyl carbonate in situ.

Step 2: Reaction with Allyl Chloroformate Allyl chloroformate is then added to the reaction mixture containing the freshly prepared sodium allyl carbonate. The reaction proceeds to form this compound and sodium chloride as a byproduct.

Step 3: Work-up and Purification The precipitated sodium chloride is removed by filtration. The filtrate, containing the crude this compound, is then concentrated under reduced pressure. Final purification is achieved by vacuum distillation to yield the pure product.

Causality Note: The use of freshly prepared sodium allyl carbonate is critical as alkali metal alkyl carbonates can be hygroscopic and prone to decomposition. The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the highly reactive allyl chloroformate and the product. Vacuum distillation is necessary for purification due to the compound's high boiling point at atmospheric pressure.

Mechanism of Action: The Allyloxycarbonyl (Alloc) Protecting Group

The primary utility of this compound in drug development and complex synthesis lies in its function as an efficient reagent for the introduction of the allyloxycarbonyl (Alloc) protecting group onto primary and secondary amines.[5]

Protection of Amines

The protection reaction is a nucleophilic acyl substitution. The amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of this compound. This leads to the formation of a tetrahedral intermediate, which then collapses, displacing an allyl carbonate anion as a leaving group. This leaving group is unstable and readily decomposes to carbon dioxide and an allyloxide anion, which is subsequently protonated during work-up. The result is a stable, protected amine in the form of an allyl carbamate.[6]

dot

Deprotection: Palladium-Catalyzed Allylic Cleavage

The key advantage of the Alloc group is its unique deprotection pathway, which confers orthogonality to many other common protecting groups (e.g., acid-labile Boc and base-labile Fmoc). Deprotection is achieved under mild conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of an allyl cation scavenger.[4][6]

The catalytic cycle involves:

-

Oxidative Addition: The Pd(0) complex coordinates to the double bond of the allyl group and undergoes oxidative addition, cleaving the C-O bond to form a π-allyl-palladium(II) complex.

-

Decarboxylation: The carbamate intermediate readily loses carbon dioxide to generate an amine anion.

-

Nucleophilic Attack/Reductive Elimination: The allyl cation scavenger (a soft nucleophile like morpholine, dimedone, or phenylsilane) attacks the π-allyl complex, transferring the allyl group to the scavenger and regenerating the Pd(0) catalyst.[6][7]

dot

Application in Drug Development: Synthesis of Liraglutide

The orthogonality of the Alloc group is particularly valuable in Solid-Phase Peptide Synthesis (SPPS), where multiple functional groups must be selectively manipulated. A prominent example is in the synthesis of Liraglutide, a GLP-1 receptor agonist used in the treatment of type 2 diabetes.

Liraglutide is a 31-amino acid peptide that is acylated on the side chain of a lysine residue (at position 26) with a palmitic acid derivative via a glutamic acid spacer. This modification is crucial for its extended half-life in vivo.

Synthetic Strategy for Liraglutide

In a common SPPS strategy for Liraglutide, the peptide backbone is assembled on a solid support using Fmoc chemistry.[8] To enable the specific modification of the lysine at position 26, a lysine derivative with an orthogonal side-chain protecting group is required. Fmoc-Lys(Alloc)-OH is an ideal building block for this purpose.

Experimental Protocol: Alloc-Lysine Strategy in Liraglutide Synthesis [8][9]

-

Peptide Elongation: The linear peptide sequence is synthesized on a solid-phase resin using standard Fmoc-SPPS protocols. When the lysine at position 26 is to be incorporated, Fmoc-Lys(Alloc)-OH is used.

-

Selective Alloc Deprotection: Once the full peptide backbone is assembled, the resin-bound peptide is treated with a solution of Pd(PPh₃)₄ and an allyl scavenger (e.g., phenylsilane) in a suitable solvent like dichloromethane (DCM). This selectively removes the Alloc group from the lysine side chain, leaving all other acid-labile side-chain protecting groups (like tBu, Trt, Boc) and the N-terminal Fmoc group (if present) intact.

-

Side-Chain Acylation: The newly liberated ε-amino group of the lysine residue is then acylated. This is typically done by coupling it with a pre-activated palmitoyl-glutamic acid derivative (e.g., Palmitoyl-Glu-OtBu).

-

Final Cleavage and Deprotection: The fully assembled and modified peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification: The crude Liraglutide is then purified to pharmaceutical grade using reverse-phase high-performance liquid chromatography (RP-HPLC).

This strategy exemplifies the power of this compound as the ultimate source of the Alloc group, enabling the precise, late-stage functionalization of a complex biomolecule, a critical capability in modern drug development.

Safety, Handling, and Storage

As a reactive chemical reagent, this compound requires careful handling to ensure laboratory safety. The following information is synthesized from supplier safety data sheets.[1]

Table 2: Hazard Identification and Safety Precautions

| Category | Information |

| GHS Hazard Statements | H227: Combustible liquid.[1] H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.[1] H315: Causes skin irritation. H319: Causes serious eye irritation. |

| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or face shield, and a lab coat are mandatory. All handling should be performed in a certified chemical fume hood to avoid inhalation of vapors. |

| Handling | Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.[1] The material is moisture and heat sensitive; it is recommended to store and handle under an inert atmosphere (e.g., nitrogen or argon). Do not eat, drink, or smoke when using this product.[1] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Recommended storage is under refrigerated or frozen conditions (<0°C). |

| First Aid Measures | If Swallowed: Call a POISON CENTER or doctor. Rinse mouth. Do not induce vomiting.[1] If on Skin: Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell.[1] If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.[1] If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways. |

Conclusion

This compound (CAS No. 115491-93-5) is an indispensable tool for the modern synthetic chemist, particularly within the pharmaceutical and biotechnology sectors. Its role as a precursor to the allyloxycarbonyl (Alloc) protecting group provides a robust and orthogonal strategy for amine protection that is critical for the multi-step synthesis of complex peptides like Liraglutide. A thorough understanding of its properties, synthesis, and the palladium-catalyzed mechanism of deprotection, coupled with stringent adherence to safety protocols, enables researchers and drug development professionals to leverage its full potential in advancing the frontiers of chemical and medical science.

References

- 1. This compound | 115491-93-5 | TCI AMERICA [tcichemicals.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. jk-sci.com [jk-sci.com]

- 4. biotage.com [biotage.com]

- 5. scbt.com [scbt.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. researchgate.net [researchgate.net]

- 8. WO2021130645A1 - An improved process for preparation of liraglutide - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

A-Technical-Guide-to-the-Reaction-of-Diallyl-Dicarbonate-with-Amines

A Technical Guide to the Reaction of Diallyl Dicarbonate with Amines: Mechanisms, Protocols, and Applications in Drug Development

Abstract: This guide provides a comprehensive technical overview of the reaction between this compound (Alloc₂O) and amines, a cornerstone transformation for the introduction of the allyloxycarbonyl (Alloc) protecting group. Tailored for researchers, scientists, and drug development professionals, this document delves into the underlying reaction mechanisms, provides detailed and validated experimental protocols, and explores the strategic application of this chemistry in complex molecular synthesis, particularly within peptide and medicinal chemistry. By synthesizing mechanistic understanding with practical, field-proven insights, this guide serves as an authoritative resource for the effective utilization of this compound in amine protection.

Introduction: The Strategic Role of the Allyloxycarbonyl (Alloc) Protecting Group

In the intricate landscape of multi-step organic synthesis, particularly in peptide and pharmaceutical chemistry, the temporary masking of reactive functional groups is a fundamental strategy.[1] Amines, with their inherent nucleophilicity and basicity, frequently require protection to prevent undesired side reactions. The allyloxycarbonyl (Alloc) group has emerged as a vital tool in the synthetic chemist's arsenal, prized for its unique deprotection conditions which confer orthogonality to many other common protecting groups.[2]

The Alloc group is stable to both the acidic conditions used to cleave tert-butyloxycarbonyl (Boc) groups and the basic conditions used for 9-fluorenylmethyloxycarbonyl (Fmoc) removal.[2] This stability profile is paramount in complex synthetic routes, such as solid-phase peptide synthesis (SPPS), where sequential and selective deprotection is necessary.[3][4] The Alloc group is introduced via an activated allyl reagent, with this compound (Alloc₂O) being a preferred choice due to its high reactivity and the generation of benign byproducts, analogous to the widely used di-tert-butyl dicarbonate (Boc₂O) for Boc protection.[5]

Reaction Mechanism: Amine Acylation

The protection of an amine with this compound is a nucleophilic acyl substitution reaction. The mechanism is analogous to the well-established reactions of amines with other dicarbonates, such as Boc₂O.[5][6]

The core transformation involves the nucleophilic attack of the amine's lone pair of electrons on one of the electrophilic carbonyl carbons of the this compound molecule. This initial attack forms a transient tetrahedral intermediate. The intermediate then collapses, expelling an allyl carbonate anion as a leaving group. This leaving group is unstable and subsequently decomposes into the volatile and innocuous byproducts, carbon dioxide and allyl alcohol. The final product is the stable Alloc-protected amine (an allyl carbamate).

Caption: Mechanism of Amine Protection with this compound.

Experimental Protocols & Key Parameters

The reaction is generally high-yielding and proceeds under mild conditions. The choice of solvent and base can be adapted to the specific substrate.

General Protocol for Alloc Protection in Solution

This protocol describes a standard procedure for the protection of a primary or secondary amine in a solution phase.

Reagents & Materials:

-

Amine substrate (1.0 equiv)

-

This compound (Alloc₂O) (1.1 - 1.5 equiv)

-

Base (e.g., NaHCO₃, triethylamine (NEt₃), or pyridine; 2-3 equiv)

-

Solvent (e.g., Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF), or a biphasic mixture like THF/water)

Step-by-Step Procedure:

-

Dissolution: Dissolve the amine substrate in the selected solvent in a round-bottom flask equipped with a magnetic stir bar.

-

Base Addition: Add the base to the solution. If using a solid base like NaHCO₃ in a biphasic system, ensure vigorous stirring.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial for controlling the exothermic reaction and minimizing potential side reactions.

-

Reagent Addition: Add this compound dropwise to the stirred solution over 5-10 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-12 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

If using a water-miscible solvent, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

-

If using a water-immiscible solvent, wash the organic layer sequentially with a weak acid (e.g., 1M HCl or saturated NH₄Cl) to remove excess base, water, and brine.

-

-

Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Key Reaction Parameters and Optimization

The efficiency of the Alloc protection is influenced by several factors. Understanding these allows for rational optimization.

| Parameter | Typical Conditions | Causality and Field-Proven Insights |

| Stoichiometry | 1.1 - 1.5 eq. of Alloc₂O | A slight excess of the dicarbonate ensures complete consumption of the amine, driving the reaction to completion. A large excess should be avoided as it can complicate purification. |

| Solvent | CH₂Cl₂, THF, Dioxane, Acetonitrile, THF/H₂O | The choice depends on substrate solubility. Aprotic solvents like CH₂Cl₂ and THF are common. Biphasic systems (e.g., THF/H₂O or Dioxane/H₂O) with an inorganic base like NaHCO₃ are effective for water-soluble amines (e.g., amino acid salts) and simplify work-up by partitioning byproducts.[5] |

| Base | NaHCO₃, K₂CO₃, Pyridine, NEt₃, DMAP | A base is required to neutralize the allyl carbonic acid byproduct formed in situ, preventing protonation of the starting amine which would render it non-nucleophilic. Organic bases (NEt₃, pyridine) are used in anhydrous conditions, while inorganic bases (NaHCO₃) are ideal for biphasic systems. |

| Temperature | 0 °C to Room Temperature | The reaction is typically initiated at 0 °C to manage its exothermicity, then allowed to proceed at room temperature. For less reactive amines, gentle heating (e.g., 40 °C) may be required.[7] |

| Reaction Time | 2 - 12 hours | Highly dependent on the nucleophilicity of the amine. Sterically hindered or electronically deactivated amines may require longer reaction times or gentle heating. |

The Alloc Group in Drug Development & Peptide Synthesis

The true power of the Alloc group lies in its unique deprotection chemistry, which is orthogonal to many other protecting groups used in the synthesis of complex molecules like peptides and natural products.[2][5]

Orthogonality in Synthesis

Orthogonal protection schemes are essential for the synthesis of complex molecules where different functional groups must be unmasked at different stages. The Alloc group is a key component of such strategies.[2][4]

Caption: Orthogonality of the Alloc Protecting Group.

Deprotection: The Palladium-Catalyzed Allyl Transfer

The removal of the Alloc group is its defining feature. It is cleaved under very mild, near-neutral conditions via a palladium(0)-catalyzed reaction, often referred to as a Tsuji-Trost-type allylation.[3]

The mechanism involves the oxidative addition of a Pd(0) complex (e.g., Pd(PPh₃)₄) to the allyl group, forming a π-allyl palladium(II) complex.[5] This releases the unstable carbamic acid, which spontaneously decarboxylates to liberate the free amine. An "allyl scavenger" is included in the reaction to accept the allyl group from the palladium complex, regenerating the Pd(0) catalyst and completing the catalytic cycle.[5]

Common allyl scavengers include:

-

Nucleophiles: Morpholine, dimedone, barbituric acid.[5]

-

Hydride Donors: Phenylsilane (PhSiH₃), tributyltin hydride (Bu₃SnH).[5]

-

Amine-Borane Complexes: These have been shown to be effective scavengers, allowing for fast deprotection.[8]

General Deprotection Protocol (using Phenylsilane):

-

Dissolve the Alloc-protected substrate in an appropriate solvent (e.g., CH₂Cl₂ or THF) under an inert atmosphere (Argon or Nitrogen).

-

Cool the solution to 0 °C.

-

Add the allyl scavenger, phenylsilane (PhSiH₃, ~7 equivalents).

-

Add the catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, ~10 mol%).

-

Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure and purify by column chromatography to isolate the deprotected amine.[3][5]

Safety and Handling of this compound

As with all laboratory reagents, proper handling of this compound is essential.

-

Hazards: this compound is a flammable liquid and vapor. It can cause skin and serious eye irritation, and may cause respiratory irritation.[9][10] It is also considered very toxic to aquatic life.[11][12]

-

Personal Protective Equipment (PPE): Always handle in a chemical fume hood.[13] Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[11][13]

-

Storage: Keep in a tightly sealed container in a cool, dry, and dark location, away from ignition sources.[13]

-

Disposal: Dispose of waste via a licensed professional waste disposal service. Do not release into the environment.[11][12]

Conclusion

The reaction of this compound with amines is a robust and highly efficient method for the introduction of the Alloc protecting group. Its primary value for researchers and drug development professionals stems from the unique deprotection conditions that provide a high degree of orthogonality with other commonly used protecting groups. This feature is indispensable for the strategic assembly of complex, multifunctional molecules such as peptides, glycopeptides, and natural products.[2][14] A thorough understanding of the reaction mechanism, optimization parameters, and deprotection protocols enables scientists to harness the full potential of this versatile synthetic tool.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 4. biotage.com [biotage.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. N α -Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers | Semantic Scholar [semanticscholar.org]

- 9. Diallyl carbonate SDS - Download & Subscribe for Updates [sdsmanager.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. benchchem.com [benchchem.com]

- 12. chemos.de [chemos.de]

- 13. Diallyl 2,2'-oxydiethyl dicarbonate(142-22-3) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 14. electronicsandbooks.com [electronicsandbooks.com]

A Technical Guide to the Historical Synthesis of Diallyl Dicarbonate

Introduction

Diallyl dicarbonate, systematically known as diallyl pyrocarbonate, is a reactive organic compound of significant interest in synthetic chemistry. Its utility stems from the presence of two allyl groups and a reactive pyrocarbonate moiety, making it a valuable reagent for the introduction of the allyloxycarbonyl (Alloc) protecting group, particularly for amines and alcohols. The Alloc group is prized for its stability under various conditions and its selective removal using palladium catalysts. This technical guide provides an in-depth exploration of the historical methods developed for the synthesis of this compound and its dialkyl analogues, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development.

The nomenclature in early literature can be ambiguous, with "diallyl carbonate" sometimes used interchangeably with "this compound." For clarity, this guide focuses exclusively on the pyrocarbonate structure, this compound (CAS Number: 115491-93-5), which has the molecular formula C₈H₁₀O₅.[1]

I. The Chloroformate Method: A Cornerstone of Pyrocarbonate Synthesis

One of the earliest and most fundamental approaches to the synthesis of dialkyl pyrocarbonates involves the reaction of an alkyl chloroformate with an alkali metal carbonate. This method laid the groundwork for the preparation of a wide range of pyrocarbonates, including, by extension, this compound.

Causality Behind Experimental Choices

The core of this reaction is a nucleophilic acyl substitution. The carbonate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate. The choice of an alkali metal carbonate, typically potassium or sodium carbonate, provides a readily available source of the carbonate nucleophile. The reaction is often facilitated by a catalyst to enhance the reaction rate and yield. Early methods relied on tertiary amines, while later innovations introduced phase-transfer catalysts like crown ethers to improve the efficiency of the reaction between the solid carbonate and the organic chloroformate.[2] The solvent choice is critical; aprotic solvents are generally preferred to avoid side reactions with the highly reactive chloroformate.

Visualizing the Chloroformate Pathway

Caption: General reaction scheme for the synthesis of this compound from allyl chloroformate.

Detailed Experimental Protocol (Adapted from Diethyl Pyrocarbonate Synthesis)

The following protocol for the synthesis of diethyl pyrocarbonate can be adapted for this compound by substituting ethyl chloroformate with allyl chloroformate and the corresponding sodium ethyl carbonate with sodium allyl carbonate.[3]

Step 1: Preparation of Sodium Allyl Carbonate

-

In a suitable reaction vessel equipped with a stirrer and a gas inlet, dissolve sodium metal in anhydrous allyl alcohol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be cooled to maintain a controlled temperature.

-

Once the sodium has completely reacted to form sodium allyloxide, bubble dry carbon dioxide gas through the solution. This will precipitate sodium allyl carbonate.

-

Filter the precipitate and dry it under vacuum to obtain pure sodium allyl carbonate.

Step 2: Synthesis of this compound

-

Suspend the prepared sodium allyl carbonate in an anhydrous aprotic solvent (e.g., toluene or diethyl ether) in a reaction flask equipped with a stirrer, a dropping funnel, and a condenser.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of allyl chloroformate in the same solvent from the dropping funnel to the stirred suspension. Maintain the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

Filter the reaction mixture to remove the sodium chloride byproduct.

-

The filtrate, containing the this compound, can be purified by vacuum distillation.

| Parameter | Value/Condition | Source |

| Reactants | Allyl Chloroformate, Sodium Allyl Carbonate | [3] |

| Solvent | Anhydrous Toluene or Diethyl Ether | [3] |

| Temperature | 0-10°C during addition, then room temperature | [3] |

| Catalyst | None (in this specific protocol) | [3] |

| Purification | Vacuum Distillation | [3] |

II. The Phosgene-Based Approach: A Historically Significant Route

Phosgene, a highly reactive and toxic gas, has been a cornerstone of industrial organic synthesis. Its use in the preparation of pyrocarbonates represents a significant, albeit hazardous, historical method.

Underlying Chemical Principles

This method typically involves two main strategies. The first is a two-step process where an alcohol is first reacted with phosgene to generate the corresponding chloroformate, which is then reacted with a metal salt of a carbonate half-ester.[4] A more direct, and historically important, innovation involves the reaction of approximately two moles of a metal carbonate half-ester with one mole of phosgene.[4] This approach offers the advantage of a more direct conversion to the pyrocarbonate, minimizing the isolation of the often-unstable chloroformate intermediate.

The causality behind this reaction lies in the high electrophilicity of the carbonyl carbons in phosgene. The alkoxide (from the metal carbonate half-ester) readily attacks a carbonyl group of phosgene, displacing a chloride ion. A second molecule of the alkoxide then displaces the remaining chloride, leading to the formation of the pyrocarbonate.

Visualizing the Phosgene Reaction Workflow

Caption: Workflow for the synthesis of this compound using phosgene.

Detailed Experimental Protocol (Adapted from Diethyl Pyrocarbonate Synthesis)

This protocol is based on a patented method for diethyl pyrocarbonate and can be adapted for the diallyl analogue.[4] Extreme caution must be exercised when handling phosgene due to its high toxicity. All operations should be conducted in a well-ventilated fume hood with appropriate safety measures in place.

-

Prepare sodium allyl carbonate as described in the previous section.

-

In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser cooled with a dry ice/acetone bath, suspend sodium allyl carbonate in an anhydrous inert solvent such as toluene.

-

Cool the stirred suspension to a temperature between 0°C and 10°C.

-

Slowly bubble phosgene gas through the suspension. The reaction is exothermic and the rate of phosgene addition should be controlled to maintain the desired temperature.

-

After the addition of approximately 0.5 molar equivalents of phosgene (relative to the sodium allyl carbonate), the reaction mixture is typically stirred for an additional period at room temperature to ensure complete reaction.

-

The reaction mixture is then filtered to remove the precipitated sodium chloride.

-

The this compound in the filtrate is isolated and purified by vacuum distillation.

| Parameter | Value/Condition | Source |

| Reactants | Phosgene, Sodium Allyl Carbonate | [4] |

| Solvent | Anhydrous Toluene | [4] |

| Temperature | 0-10°C | [4] |

| Molar Ratio | ~2 moles of sodium allyl carbonate to 1 mole of phosgene | [4] |

| Purification | Vacuum Distillation | [4] |

III. Transesterification: A Milder Alternative

With the increasing need for safer and more environmentally benign synthetic methods, transesterification has emerged as a viable alternative to the use of highly toxic reagents like phosgene.

The Rationale Behind Transesterification

Transesterification involves the exchange of an alkoxy group of an ester with another alcohol. In the context of this compound synthesis, this would typically involve reacting a readily available dialkyl carbonate (like dimethyl carbonate or diethyl carbonate) with allyl alcohol in the presence of a catalyst.

The choice of catalyst is crucial and can be either acidic or basic. Basic catalysts, such as sodium methoxide or potassium carbonate, are often more effective for this transformation. The reaction is an equilibrium process, and to drive it towards the formation of the desired this compound, the lower-boiling alcohol byproduct (e.g., methanol or ethanol) is typically removed by distillation as it is formed.

Visualizing the Transesterification Process

Caption: Transesterification route to this compound from dimethyl carbonate and allyl alcohol.

Detailed Experimental Protocol (Conceptual)

While specific literature for the direct transesterification to this compound is not as prevalent as for simple carbonates, the following protocol is based on established principles of transesterification for similar compounds.

-

In a reaction flask equipped with a distillation head, a stirrer, and a thermometer, charge allyl alcohol and a molar excess of dimethyl carbonate.

-

Add a catalytic amount of a suitable base, such as potassium carbonate or sodium methoxide.

-

Heat the reaction mixture to reflux. The temperature should be maintained to allow for the selective distillation of the methanol byproduct as it forms, driving the equilibrium towards the products.

-

Monitor the reaction progress by observing the amount of methanol collected or by analytical techniques such as GC-MS.

-

Once the reaction is complete, cool the mixture and neutralize the catalyst with a weak acid if necessary.

-

Filter the mixture to remove any solid residues.

-

The crude this compound can then be purified by fractional vacuum distillation to separate it from unreacted starting materials and any intermediate allyl methyl carbonate.

| Parameter | Value/Condition |

| Reactants | Dimethyl Carbonate, Allyl Alcohol |

| Catalyst | Potassium Carbonate or Sodium Methoxide |

| Temperature | Reflux, with removal of methanol |

| Key Feature | Equilibrium driven by removal of byproduct |

| Purification | Fractional Vacuum Distillation |

Conclusion

The historical synthesis of this compound has evolved from methods reliant on hazardous reagents like phosgene to more refined and safer approaches. The foundational chloroformate and phosgene-based routes, while historically significant, present considerable safety and handling challenges. The development of transesterification methods offers a milder and more environmentally conscious alternative. For the modern researcher, a thorough understanding of these historical methods provides not only a practical guide to synthesis but also an appreciation for the chemical ingenuity that has driven the field of organic synthesis forward. The choice of synthetic route will ultimately depend on the scale of the reaction, the available starting materials, and the safety infrastructure in place.

References

The Dicarbonate Functional Group: A Comprehensive Technical Guide to Its Fundamental Reactivity

Abstract

The dicarbonate functional group, characterized by the R−O−C(=O)−O−C(=O)−O−R' linkage, represents a class of highly valuable and reactive acylating agents in modern organic synthesis. While often colloquially known through its most prominent member, di-tert-butyl dicarbonate (Boc₂O), the broader family of dicarbonates, also known as pyrocarbonates, exhibits a rich and nuanced reactivity profile. This guide provides an in-depth exploration of the core chemical principles governing the dicarbonate functional group. We will delve into its synthesis, structural features, and primary modes of reactivity, with a particular focus on the nucleophilic acyl substitution mechanism. Comparative analyses of common dicarbonates, including di-tert-butyl dicarbonate (Boc₂O), dimethyl dicarbonate (DMDC), and diethyl pyrocarbonate (DEPC), will be presented to elucidate the influence of steric and electronic factors on their reactivity. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistically-grounded understanding of this pivotal functional group and its application in complex molecular synthesis.

Introduction: The Architecture of Reactivity

Organic dicarbonates are formally the anhydrides of two carbonic acid monoesters. This structure, featuring two carbonyl groups linked by a central oxygen atom, imbues the functional group with a high degree of electrophilicity at the carbonyl carbons. This inherent reactivity is the cornerstone of their utility in organic chemistry, primarily as efficient acyl transfer reagents.

The general structure of a dicarbonate is as follows:

Methodological & Application

Amine Protection Using Diallyl Dicarbonate: A Comprehensive Guide for Researchers

In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and drug development, the judicious protection and deprotection of amine functionalities stand as a cornerstone of success. The inherent nucleophilicity and basicity of amines necessitate their temporary masking to avert undesirable side reactions during subsequent chemical transformations. Among the diverse arsenal of amine protecting groups, the allyloxycarbonyl (Alloc) group, introduced via diallyl dicarbonate (Alloc₂O), has emerged as a versatile and valuable tool.

This technical guide provides an in-depth exploration of the this compound methodology for amine protection. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical understanding and practical, field-proven protocols. We will delve into the mechanistic underpinnings of the protection and deprotection steps, provide detailed experimental procedures, and offer a comparative analysis to aid in the strategic selection of this protecting group.

The Allyloxycarbonyl (Alloc) Protecting Group: A Strategic Choice

The Alloc group is a carbamate-based protecting group, analogous to the more common Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl) groups. Its utility stems from its unique deprotection conditions, which offer a high degree of orthogonality with many other protecting groups.

Key Advantages of the Alloc Group:

-

Orthogonality: The Alloc group is stable to the acidic conditions used to cleave Boc groups and the basic conditions used to remove Fmoc (9-fluorenylmethyloxycarbonyl) groups. This orthogonality is a significant advantage in complex syntheses requiring sequential deprotections.

-

Mild Deprotection: Removal of the Alloc group is typically achieved under neutral conditions using a palladium(0) catalyst, which is compatible with a wide range of sensitive functional groups.[1]

-

High Yields: Both the protection and deprotection reactions generally proceed in high yields.

The reagent of focus in this guide, This compound (Alloc₂O) , serves as an efficient and user-friendly alternative to the more traditional allyl chloroformate (Alloc-Cl). Its lower toxicity and ease of handling make it an attractive choice for introducing the Alloc protecting group.

The Chemistry of Amine Protection with this compound

The protection of an amine with this compound proceeds via a nucleophilic acyl substitution mechanism, similar to the well-established protocol for Boc protection using di-tert-butyl dicarbonate (Boc₂O).[2][3][4]

The amine nitrogen acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the this compound. This is followed by the departure of a stable leaving group, allyl carbonate, which subsequently decomposes to propene and carbon dioxide, driving the reaction to completion.

Caption: Mechanism of Amine Protection with this compound.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific substrate and scale of the reaction.

Protocol for Amine Protection using this compound

This protocol is analogous to the widely used Boc protection methodology.[5]

Materials:

-

Amine substrate

-

This compound (Alloc₂O)

-

Base (e.g., sodium bicarbonate, triethylamine, or N,N-diisopropylethylamine)

-

Solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile, or a biphasic mixture of THF/water)

Procedure:

-

Dissolution: Dissolve the amine (1.0 equiv) in the chosen solvent. For reactions in a biphasic system, dissolve the amine in a mixture of THF and water.

-

Base Addition: Add the base (1.5-2.0 equiv).

-

Reagent Addition: Add this compound (1.1-1.2 equiv) dropwise to the stirred solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up:

-

If a biphasic system was used, separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.

-

If an organic solvent was used, dilute the reaction mixture with water and extract with an organic solvent.

-

-

Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel, if necessary.

Protocol for Deprotection of Alloc-Protected Amines

The removal of the Alloc group is efficiently achieved through palladium(0)-catalyzed allylic cleavage. A variety of palladium sources and allyl scavengers can be employed.

Materials:

-

Alloc-protected amine

-

Palladium(0) catalyst (e.g., tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Allyl scavenger (e.g., phenylsilane, dimedone, or morpholine)

-

Anhydrous solvent (e.g., DCM or THF)

Procedure:

-

Inert Atmosphere: Dissolve the Alloc-protected amine (1.0 equiv) in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).

-

Scavenger Addition: Add the allyl scavenger (10-20 equiv).

-

Catalyst Addition: Add the palladium(0) catalyst (0.05 - 0.1 equiv) to the solution.

-

Reaction: Stir the reaction mixture at room temperature. The deprotection is often complete within 30-60 minutes. Monitor the reaction by TLC or LC-MS.

-

Work-up: Upon completion, the reaction mixture can be concentrated under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Comparative Analysis of Amine Protecting Groups

The choice of an amine protecting group is a critical decision in the design of a synthetic route. The following table provides a qualitative comparison of the this compound (Alloc) methodology with other common amine protecting groups.

| Protecting Group | Reagent | Protection Conditions | Deprotection Conditions | Orthogonality |

| Alloc | This compound (Alloc₂O) | Mildly basic | Pd(0) catalyst, neutral | Orthogonal to acid- and base-labile groups |

| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Mildly basic | Strong acid (e.g., TFA) | Not orthogonal to other acid-labile groups |

| Cbz | Benzyl chloroformate (Cbz-Cl) | Basic | Catalytic hydrogenation (H₂/Pd-C) | Orthogonal to acid- and base-labile groups |

| Fmoc | Fmoc-Cl or Fmoc-OSu | Basic | Basic (e.g., piperidine) | Orthogonal to acid-labile and hydrogenolysis-labile groups |

Application in Peptide Synthesis

The orthogonality of the Alloc group makes it particularly valuable in solid-phase peptide synthesis (SPPS) for the protection of the ε-amino group of lysine or other side-chain functionalities. This allows for selective deprotection and subsequent modification of the side chain while the peptide backbone remains protected. While specific examples using this compound are less commonly detailed in introductory literature, the principle follows that of using Alloc-Cl. The amine of the amino acid is protected using the protocol described in section 3.1 before its activation and coupling in peptide synthesis.[6][7][8][9]

Caption: Workflow for Alloc Protection in Peptide Synthesis.

Troubleshooting

Problem: Incomplete protection reaction. Possible Causes & Solutions:

-

Insufficient Reagent: Ensure at least 1.1 equivalents of this compound are used.

-

Inactive Reagent: this compound can degrade over time. Use fresh or properly stored reagent.

-

Steric Hindrance: For sterically hindered amines, longer reaction times or a stronger, non-nucleophilic base may be required.

Problem: Incomplete deprotection. Possible Causes & Solutions:

-

Catalyst Deactivation: The palladium catalyst can be sensitive to air and impurities. Ensure the reaction is performed under an inert atmosphere with anhydrous solvents.

-

Insufficient Scavenger: An excess of the allyl scavenger is crucial to drive the equilibrium towards the deprotected amine.

-

Substrate Insolubility: Ensure the protected amine is fully dissolved in the reaction solvent.

Problem: Formation of N-allyl byproduct during deprotection. Possible Cause & Solution:

-

Inefficient Scavenging: This occurs when the liberated allyl group reacts with the deprotected amine. Increase the concentration of the allyl scavenger to effectively trap the allyl cation.

Conclusion

The use of this compound for the introduction of the Alloc protecting group offers a mild, efficient, and orthogonal strategy for amine protection in organic synthesis. Its stability to a wide range of reaction conditions, coupled with its facile removal under neutral palladium-catalyzed conditions, makes it a powerful tool for the synthesis of complex molecules, particularly in the realm of peptide chemistry. By understanding the underlying principles and adhering to robust experimental protocols, researchers can effectively leverage this methodology to advance their synthetic endeavors.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. rsc.org [rsc.org]

- 8. m.youtube.com [m.youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Application Note & Protocols: Strategic Use of the Allyloxycarbonyl (Alloc) Protecting Group in Solid-Phase Peptide Synthesis

Prepared by: Gemini, Senior Application Scientist

Abstract & Strategic Importance

In the intricate landscape of Solid-Phase Peptide Synthesis (SPPS), the ability to selectively deprotect specific amino acid side chains while the peptide remains anchored to the resin is paramount for creating complex architectures such as cyclic peptides, branched peptides, and post-translationally modified analogues. The Allyloxycarbonyl (Alloc) group, introduced via reagents like diallyl dicarbonate (Alloc₂O), serves as a cornerstone of this orthogonal protection strategy. Its unique cleavage mechanism, which relies on palladium(0)-catalyzed allyl transfer, renders it completely orthogonal to the two dominant SPPS methodologies: the acid-labile Boc/Bzl strategy and the base-labile Fmoc/tBu strategy.[1][2][3] This orthogonality allows for the precise unmasking of a functional group, typically a lysine side-chain amine, for on-resin modification without disturbing other protecting groups or the resin linkage.[1][4] This guide provides a comprehensive overview of the Alloc group's mechanism, field-proven protocols for its application and removal, and critical insights for researchers in peptide chemistry and drug development.

The Principle of Orthogonality: The Alloc Advantage

The power of the Alloc group lies in its chemical stability under conditions that cleave other common protecting groups.

-

Acid Stability: It is resistant to the trifluoroacetic acid (TFA) cocktails used to remove Boc and tert-butyl (tBu) based side-chain protectors.[2][3]

-

Base Stability: It remains intact during the repeated piperidine treatments required to remove the Nα-Fmoc group.[2][3]

This three-dimensional orthogonality (Fmoc-base, tBu-acid, Alloc-Pd(0)) provides a dedicated chemical handle for late-stage peptide modifications. The primary application involves using Fmoc-Lys(Alloc)-OH during peptide elongation. Once the main sequence is assembled, the Alloc group can be selectively removed to expose the ε-amino group of lysine for further chemistry.

References

Mastering the Selective Removal of the Alloc Group: A Guide to Palladium-Catalyzed Deprotection

For Immediate Application in Pharmaceutical and Chemical Research

The allyloxycarbonyl (Alloc) protecting group is a cornerstone of modern organic synthesis, prized for its stability across a wide range of chemical conditions. However, its true value is realized in its selective and gentle removal using palladium catalysis. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the palladium-catalyzed deprotection of the Alloc group, with a particular focus on the effective use of diallyl dicarbonate as a key reagent.

The Strategic Advantage of the Alloc Group

In the intricate world of multi-step synthesis, particularly in peptide and carbohydrate chemistry, the ability to selectively deprotect one functional group while leaving others untouched is paramount. The Alloc group excels in this regard, offering an orthogonal protecting group strategy. It remains steadfast in the presence of acidic and basic conditions commonly used to remove other protecting groups like Boc, Cbz, and Fmoc, making it an invaluable tool for complex molecular construction.[1][2]

Unveiling the Catalytic Cycle: The Mechanism of Deprotection

The removal of the Alloc group is a fascinating and efficient process mediated by a palladium(0) catalyst. A clear understanding of this catalytic cycle is essential for optimizing reaction conditions and troubleshooting any issues that may arise.

The cycle begins with the coordination and subsequent oxidative addition of the palladium(0) catalyst to the allyl group of the Alloc-protected substrate.[1] This forms a π-allyl palladium(II) complex. The resulting carbamate is unstable and readily undergoes decarboxylation to release the free amine or alcohol.[1] To regenerate the active palladium(0) catalyst and ensure the cycle continues, a scavenger is introduced to react with the π-allyl palladium(II) complex. This crucial step prevents the undesired allylation of the newly deprotected functional group and drives the reaction to completion.[1]

Figure 1. The catalytic cycle of palladium(0)-mediated Alloc deprotection.

The Pivotal Role of Scavengers: this compound and Beyond

The selection of an appropriate scavenger is critical for a successful Alloc deprotection. The scavenger's primary function is to irreversibly trap the allyl group from the π-allyl palladium(II) complex, thereby regenerating the active Pd(0) catalyst.[3] Without an effective scavenger, the deprotected amine or alcohol can react with the allyl fragment, leading to unwanted side products.[1]

This compound serves as a highly effective scavenger in many Alloc deprotection reactions. A significant advantage of using this compound is its ability to facilitate the in situ generation of the active Pd(0) catalyst from a more stable Pd(II) precatalyst, such as palladium acetate. This approach often leads to cleaner and more reproducible reactions.

While this compound is a powerful tool, other scavengers are also commonly employed, each with its own set of advantages and disadvantages.

| Scavenger | Typical Catalyst | Key Advantages | Potential Drawbacks |

| This compound | Pd(OAc)₂ | In situ Pd(0) generation, clean reactions. | May require elevated temperatures for some substrates. |

| Phenylsilane (PhSiH₃) | Pd(PPh₃)₄ | Efficient and widely used.[4][5] | Can sometimes be less effective than other options.[6] |

| Dimethylamine-borane complex (Me₂NH·BH₃) | Pd(PPh₃)₄ | Highly effective, prevents back-alkylation.[6][7] | |

| Morpholine | Pd(PPh₃)₄ | Readily available and effective for many substrates.[1] | Can act as a nucleophile, leading to side reactions.[3] |

| Dimedone | Pd(PPh₃)₄ | Effective C-H acidic scavenger.[1] | |